6-(Oxolan-3-yl)pyridazin-3-amine
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Overview
Description
6-(Oxolan-3-yl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with an oxolane group at the 6-position and an amine group at the 3-position. Pyridazine derivatives are known for their diverse biological activities and have been widely studied in medicinal chemistry .
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been used in various drug discovery programs against a range of biological targets .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(Oxolan-3-yl)pyridazin-3-amine might interact with its targets in a similar way, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activity associated with pyridazinone derivatives, it’s likely that multiple pathways are affected, leading to downstream effects that contribute to the compound’s pharmacological profile .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Analysis
Biochemical Properties
Pyridazinone derivatives, a group to which this compound belongs, have been shown to exhibit a wide range of pharmacological activities
Cellular Effects
Pyridazinone derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxolan-3-yl)pyridazin-3-amine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.
Industrial Production Methods
Industrial production methods for pyridazine derivatives often involve the use of readily available starting materials and efficient catalytic systems. For example, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones can be used to produce pyridazines with high yields and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
6-(Oxolan-3-yl)pyridazin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 3- or 6-position of the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like acetonitrile or ethanol .
Major Products
The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazines, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(Oxolan-3-yl)pyridazin-3-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Oxolan-3-yl)pyridazin-3-amine include other pyridazine derivatives such as:
6-(Benzyloxy)pyridazin-3-amine: Studied for its potential as a weed killer.
6-Phenyl-pyridazin-3(2H)-one: Known for its inotropic and vasodilator properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the oxolane group at the 6-position and the amine group at the 3-position allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-(oxolan-3-yl)pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-8-2-1-7(10-11-8)6-3-4-12-5-6/h1-2,6H,3-5H2,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIUSFYFEFYCIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1602247-10-8 |
Source
|
Record name | 6-(oxolan-3-yl)pyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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